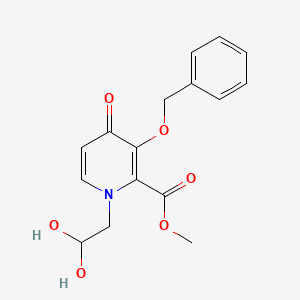

Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate

Description

Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS: 1206102-08-0) is a pyridine derivative with a molecular formula of C₁₆H₁₇NO₆ and a molecular weight of 319.31 g/mol . This compound features a benzyloxy group at position 3, a 2,2-dihydroxyethyl substituent at position 1, and a methyl ester at position 2. It serves as a critical intermediate in synthesizing Dolutegravir, an HIV integrase inhibitor . The dihydroxyethyl group enhances hydrophilicity, influencing solubility and reactivity during synthetic processes.

Properties

IUPAC Name |

methyl 1-(2,2-dihydroxyethyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6/c1-22-16(21)14-15(23-10-11-5-3-2-4-6-11)12(18)7-8-17(14)9-13(19)20/h2-8,13,19-20H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVRPJBLLRHDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)C=CN1CC(O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a hydroxyl group on the dihydropyridine ring. The dihydroxyethyl group is often introduced through a Michael addition reaction, where an appropriate Michael acceptor reacts with the dihydropyridine intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction pathways but optimized for yield and efficiency. This might involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used in substitution reactions, often under basic conditions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various functionalized dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate serves as a pharmaceutical intermediate and an active pharmaceutical ingredient (API). Its derivatives are explored for their potential in treating various conditions due to their biological activity.

Case Study: Antiviral Properties

Research has demonstrated that derivatives of this compound exhibit activity against HIV integrase, making it a candidate for developing antiviral therapies. The compound acts as a prodrug that enhances the delivery of HIV integrase inhibitors, showcasing its significance in antiviral drug development .

Chemical Synthesis

This compound is utilized as a building block in organic synthesis. It can be transformed into various chemical intermediates that are essential in the production of polymers, surfactants, and agrochemicals.

Table 1: Chemical Synthesis Applications

| Application Type | Description |

|---|---|

| Polymer Synthesis | Used to create polyfunctional materials |

| Surfactants | Acts as a precursor for surface-active agents |

| Agrochemicals | Involved in the synthesis of pesticides and herbicides |

Industrial Applications

The compound finds utility in various industrial sectors:

- Food Additives : It is used to enhance flavors and preserve food products.

- Cosmetic Ingredients : Employed in formulations for skin care and beauty products.

- Dyes and Pigments : Serves as a precursor in the synthesis of colorants used in textiles and plastics .

Biochemical Engineering

In biochemical engineering, this compound is investigated for its role in enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological receptors, influencing cellular processes .

Research Insights

Recent studies have focused on the compound's ability to modulate biological systems. For instance, its interaction with enzymes involved in metabolic pathways has been documented, indicating potential therapeutic roles beyond its current applications.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is primarily related to its interaction with calcium channels. The compound can bind to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This inhibition can lead to vasodilation, reduced cardiac workload, and lower blood pressure, making it potentially useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Physicochemical Properties

- Hydrophilicity : The dihydroxyethyl group in the target compound increases water solubility compared to dimethoxyethyl (Analog 3) or Boc-protected (Analog 2) variants .

- Stability : Boc-protected analogs (e.g., Analog 2) are acid-labile, requiring careful handling under acidic conditions , whereas the dihydroxyethyl derivative (Target Compound) is stable in neutral/basic environments but hygroscopic .

- Synthetic Utility: The 2,2-dihydroxyethyl group facilitates regioselective reactions in Dolutegravir synthesis, while the Boc group in Analog 2 aids in protecting amino functionalities during stepwise syntheses .

Biological Activity

Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate (commonly referred to as "the compound") is a synthetic derivative of dihydropyridine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H17NO6

- CAS Number : 1206102-08-0

- Molecular Weight : 303.31 g/mol

- SMILES Notation : CCOC(=O)C1=C(C(=O)C(=C1)O)OCC2=CC=CC=C2

The compound's structure features a benzyloxy group and a dihydroxyethyl moiety, which are crucial for its biological activity.

The biological activity of the compound is primarily attributed to its role as a prodrug for HIV integrase inhibitors. This mechanism involves the inhibition of viral replication by interfering with the integration of viral DNA into the host genome. The compound has been shown to exhibit:

- Antiviral Activity : In vitro studies indicate that the compound effectively inhibits HIV replication by targeting the integrase enzyme, which is essential for viral DNA integration into the host cell genome .

- Antioxidant Properties : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thereby reducing oxidative stress within cells .

Biological Activity Overview

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound significantly reduced HIV replication in cultured T-cells. The results indicated a dose-dependent response with an IC50 value in the low micromolar range.

Case Study 2: Antioxidative Effects

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its antioxidative properties using DPPH radical scavenging assays. The findings revealed that it exhibited a higher scavenging capacity compared to standard antioxidants like ascorbic acid.

Safety and Toxicity

The safety profile of the compound has been assessed in various studies. While it shows promising biological activity, toxicity assessments indicate that it maintains a favorable safety margin at therapeutic doses. Further research is needed to fully elucidate its long-term safety and potential side effects.

Q & A

Q. What are the key steps for synthesizing Methyl 3-(benzyloxy)-1-(2,2-dihydroxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylate with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, including protection/deprotection of functional groups and cyclization. Critical steps include:

- Reagent selection : Use benzyloxy and dihydroxyethyl groups as protective moieties to stabilize reactive intermediates.

- Purification : Employ column chromatography followed by recrystallization to isolate the compound.

- Purity validation : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 99.0% purity achieved at 80% yield, as reported in similar dihydropyridine syntheses) .

- Yield optimization : Monitor reaction temperature and stoichiometry of precursors (e.g., SM3 at 27.2 g scale) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Combine the following techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzyloxy, dihydroxyethyl, and ester groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., C₁₈H₁₉NO₇, calculated MW 361.36).

- Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O-H) bands from the dihydroxyethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar dihydropyridine derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or structural modifications. To address this:

- Comparative SAR analysis : Systematically modify substituents (e.g., benzyloxy vs. methoxy groups) and test calcium channel modulation or antimicrobial activity .

- Standardized assays : Use consistent cell lines (e.g., HEK293 for calcium assays) and control compounds (e.g., nifedipine) to normalize results .

- Data reconciliation : Apply multivariate statistical models to isolate variables affecting activity (e.g., lipophilicity vs. hydrogen bonding) .

Q. What experimental design is recommended for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach based on long-term environmental monitoring:

- Phase 1 (Lab-scale) : Assess hydrolysis kinetics under varying pH and temperature. Use LC-MS to identify degradation products (e.g., dihydroxyethyl cleavage).

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems with GC-MS or ¹⁴C labeling to track metabolite distribution .

- Phase 3 (Field trials) : Implement a split-plot design (as in agricultural studies) to test photodegradation and bioaccumulation in realistic conditions .

Q. How can reaction conditions be optimized to minimize side products during dihydropyridine ring formation?

- Methodological Answer : Use a Design of Experiments (DoE) framework:

- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-TsOH).

- Response variables : Yield, purity, and dihydropyridine ring integrity.

- Statistical analysis : Apply response surface methodology (RSM) to identify optimal conditions. For example, higher polarity solvents may stabilize intermediates but increase ester hydrolysis risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.